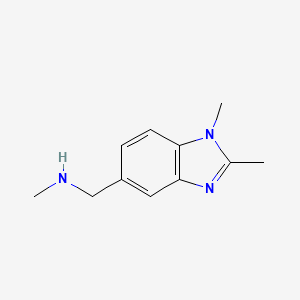
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The compound’s structure consists of a benzimidazole ring substituted with dimethyl groups and a methylmethanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. The reaction can be catalyzed by various acids such as hydrochloric acid or sulfuric acid. The resulting benzimidazole intermediate is then alkylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial synthesis of benzimidazole compounds.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1H-benzo[d]imidazole: The parent compound of benzimidazole derivatives.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with similar biological activities.
5,6-dimethyl-1H-benzo[d]imidazole: Another dimethyl-substituted derivative with comparable properties.
Uniqueness
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both dimethyl groups and the methylmethanamine moiety can enhance its binding affinity to molecular targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
179873-44-0 |
|---|---|
Fórmula molecular |
C11H15N3 |
Peso molecular |
189.262 |
Nombre IUPAC |
1-(1,2-dimethylbenzimidazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N3/c1-8-13-10-6-9(7-12-2)4-5-11(10)14(8)3/h4-6,12H,7H2,1-3H3 |
Clave InChI |
CQJQNGFQIVWGSW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=CC(=C2)CNC |
Sinónimos |
1H-Benzimidazole-5-methanamine,N,1,2-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















